molecular formula C3H6S2 B6149571 thietane-3-thiol CAS No. 597580-25-1

thietane-3-thiol

Cat. No.: B6149571
CAS No.: 597580-25-1
M. Wt: 106.2
InChI Key:
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Description

Thietane-3-thiol is an organic sulfur compound characterized by a four-membered ring structure containing three carbon atoms and one sulfur atom, with a thiol group attached to the third carbon. This compound is known for its strong, pungent odor and is typically found as a colorless liquid. This compound is soluble in organic solvents such as ethanol and ether but is insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thietane-3-thiol can be synthesized through various methods. One common approach involves the reaction of hydrogen sulfide with propylene. This reaction typically occurs under controlled conditions to ensure the formation of the desired this compound . Another method involves the nucleophilic substitution of 3-chloropropylthiol with sodium sulfide, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound often employs the reaction of hydrogen sulfide with propylene due to its efficiency and cost-effectiveness. The reaction is carried out in a reactor under specific temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Thietane-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of thietane-3-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form disulfide bonds with proteins, affecting their structure and function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular pathways involved are still under investigation, but the formation of disulfide bonds is a key aspect of its mechanism .

Comparison with Similar Compounds

    Thiirane: A three-membered sulfur-containing ring compound.

    Thietane: A four-membered sulfur-containing ring compound without the thiol group.

    Tetrahydrothiophene: A five-membered sulfur-containing ring compound.

Comparison: Thietane-3-thiol is unique due to the presence of both a four-membered ring and a thiol group, which imparts distinct chemical reactivity and biological activity. Compared to thiirane, this compound has a larger ring size, leading to different reactivity patterns. Unlike thietane, this compound contains a reactive thiol group, making it more versatile in chemical reactions. Tetrahydrothiophene, with its five-membered ring, exhibits different physical and chemical properties due to the reduced ring strain compared to this compound .

Properties

CAS No.

597580-25-1

Molecular Formula

C3H6S2

Molecular Weight

106.2

Purity

95

Origin of Product

United States

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